Cas no 1006334-35-5 (1-Ethyl-1H-pyrazole-3-carbohydrazide)
1-Ethyl-1H-pyrazole-3-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 1-Ethyl-1H-pyrazole-3-carbohydrazide
- 1-ethyl-1H-pyrazole-3-carbohydrazide(SALTDATA: FREE)
- AG-A-19785
- ALBB-002734
- CTK6E9729
- MolPort-000-887-324
- SBB021089
- STK349245
- AKOS B015402
- ART-CHEM-BB B015402
- EN300-228854
- SB86077
- 1-ethylpyrazole-3-carbohydrazide
- 1006334-35-5
- AKOS000305734
- CS-0298457
- DTXSID40599105
- SCHEMBL20191100
- BBL037407
-
- MDL: MFCD03423247
- Inchi: 1S/C6H10N4O/c1-2-10-4-3-5(9-10)6(11)8-7/h3-4H,2,7H2,1H3,(H,8,11)
- InChI Key: FISKYJZRFJOKDJ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CN(CC)N=1)NN
Computed Properties
- Exact Mass: 154.08546096g/mol
- Monoisotopic Mass: 154.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 72.9Ų
1-Ethyl-1H-pyrazole-3-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 061278-1g |
1-Ethyl-1H-pyrazole-3-carbohydrazide |
1006334-35-5 | 95% | 1g |
£210.00 | 2022-03-01 | |
| Fluorochem | 061278-5g |
1-Ethyl-1H-pyrazole-3-carbohydrazide |
1006334-35-5 | 95% | 5g |
£591.00 | 2022-03-01 | |
| Chemenu | CM114349-5g |
1-ethyl-1H-pyrazole-3-carbohydrazide |
1006334-35-5 | 95% | 5g |
$600 | 2021-08-06 | |
| Chemenu | CM114349-10g |
1-ethyl-1H-pyrazole-3-carbohydrazide |
1006334-35-5 | 95% | 10g |
$960 | 2021-08-06 | |
| Chemenu | CM114349-5g |
1-ethyl-1H-pyrazole-3-carbohydrazide |
1006334-35-5 | 95% | 5g |
$600 | 2023-02-19 | |
| Chemenu | CM114349-10g |
1-ethyl-1H-pyrazole-3-carbohydrazide |
1006334-35-5 | 95% | 10g |
$960 | 2023-02-19 | |
| TRC | E017245-250mg |
1-Ethyl-1H-pyrazole-3-carbohydrazide |
1006334-35-5 | 250mg |
$ 275.00 | 2022-06-02 | ||
| TRC | E017245-500mg |
1-Ethyl-1H-pyrazole-3-carbohydrazide |
1006334-35-5 | 500mg |
$ 450.00 | 2022-06-02 | ||
| TRC | E017245-1000mg |
1-Ethyl-1H-pyrazole-3-carbohydrazide |
1006334-35-5 | 1g |
$ 720.00 | 2022-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369127-250mg |
1-Ethyl-1h-pyrazole-3-carbohydrazide |
1006334-35-5 | 95+% | 250mg |
¥1209 | 2023-04-17 |
1-Ethyl-1H-pyrazole-3-carbohydrazide Suppliers
1-Ethyl-1H-pyrazole-3-carbohydrazide Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-Ethyl-1H-pyrazole-3-carbohydrazide
Introduction to 1-Ethyl-1H-pyrazole-3-carbohydrazide (CAS No. 1006334-35-5)
1-Ethyl-1H-pyrazole-3-carbohydrazide, with the CAS number 1006334-35-5, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structure of 1-Ethyl-1H-pyrazole-3-carbohydrazide makes it a valuable candidate for the development of novel therapeutic agents.
The chemical structure of 1-Ethyl-1H-pyrazole-3-carbohydrazide consists of a pyrazole ring substituted with an ethyl group at the 1-position and a hydrazide moiety at the 3-position. This arrangement confers specific physicochemical properties that are crucial for its biological activity. The hydrazide functional group is particularly noteworthy, as it can participate in various chemical reactions, such as condensation and oxidation, which are essential for the compound's pharmacological effects.
In recent years, extensive research has been conducted to explore the potential applications of 1-Ethyl-1H-pyrazole-3-carbohydrazide. One of the key areas of interest is its anti-inflammatory activity. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in both in vitro and in vivo models. This property makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 1-Ethyl-1H-pyrazole-3-carbohydrazide has also demonstrated significant antiviral activity. Research has indicated that this compound can inhibit the replication of various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism by which it exerts its antiviral effects is not yet fully understood, but it is believed to involve interference with viral entry or replication processes.
In addition to its anti-inflammatory and antiviral properties, 1-Ethyl-1H-pyrazole-3-carbohydrazide has shown promise in cancer research. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The ability to selectively target cancer cells while sparing normal cells is a highly desirable trait for potential anticancer drugs.
The pharmacokinetic profile of 1-Ethyl-1H-pyrazole-3-carbohydrazide has also been investigated to ensure its suitability for therapeutic use. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it a suitable candidate for further development as an oral medication. Additionally, its low toxicity and minimal side effects in preclinical models suggest that it may have a favorable safety profile in humans.
The synthesis of 1-Ethyl-1H-pyrazole-3-carbohydrazide has been well-documented in the literature. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the reaction of 1-ethylpyrazole with hydrazine hydrate under appropriate conditions. The simplicity and scalability of these synthetic methods make it feasible to produce large quantities of the compound for both research and commercial purposes.
In conclusion, 1-Ethyl-1H-pyrazole-3-carbohydrazide (CAS No. 1006334-35-5) is a multifunctional compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, antiviral, and anticancer properties make it a valuable candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new aspects of its biological activity and mechanisms of action, further highlighting its significance in the field.
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